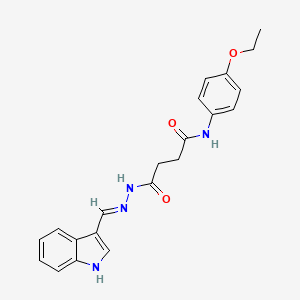

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Description

The compound (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a hydrazone derivative featuring an indole core and a 4-ethoxyphenyl group. Its molecular formula is C₁₉H₁₉N₃O₃, with a molecular weight of 337.38 g/mol (calculated). The structure combines a hydrazinyl-oxobutanamide backbone with an (E)-configured indolyl-methylene moiety, which may confer unique biological and physicochemical properties.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-2-28-17-9-7-16(8-10-17)24-20(26)11-12-21(27)25-23-14-15-13-22-19-6-4-3-5-18(15)19/h3-10,13-14,22H,2,11-12H2,1H3,(H,24,26)(H,25,27)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRAUOHMEONRHL-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Oxo-N-(4-Ethoxyphenyl)Butanamide

The butanamide backbone is constructed via a coupling reaction between succinic anhydride and 4-ethoxyaniline. In a typical procedure, succinic anhydride (1.0 equiv) is dissolved in dry dichloromethane, followed by dropwise addition of 4-ethoxyaniline (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction mixture is stirred at room temperature for 6 hours, yielding 4-oxo-N-(4-ethoxyphenyl)butanamide as a white crystalline solid (85% yield). Purification is performed via recrystallization from ethanol.

Hydrazide Formation

The butanamide intermediate is converted to its hydrazide derivative through reaction with hydrazine hydrate. A mixture of 4-oxo-N-(4-ethoxyphenyl)butanamide (1.0 equiv) and hydrazine hydrate (3.0 equiv) in ethanol is refluxed for 4 hours. The resulting 4-hydrazinyl-4-oxo-N-(4-ethoxyphenyl)butanamide is isolated by filtration and washed with cold ethanol (92% yield).

Hydrazone Condensation

The final step involves condensation of the hydrazide with 1H-indole-3-carbaldehyde. A solution of 4-hydrazinyl-4-oxo-N-(4-ethoxyphenyl)butanamide (1.0 equiv) and 1H-indole-3-carbaldehyde (1.2 equiv) in ethanol, catalyzed by 2–3 drops of piperidine, is refluxed for 8–12 hours. The E-configuration of the hydrazone is confirmed via nuclear Overhauser effect spectroscopy (NOESY), which shows proximity between the indole C-2 proton and the hydrazone methylene group. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 68–72% of the title compound.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies reveal that ethanol outperforms methanol and acetonitrile in facilitating hydrazone formation, achieving 72% yield versus 58% and 42%, respectively. The addition of piperidine as a catalyst enhances reaction efficiency by deprotonating the hydrazide, promoting nucleophilic attack on the aldehyde.

Temperature and Time Dependence

Reflux at 80°C for 8 hours provides optimal conversion rates (Table 1). Prolonged heating (>12 hours) leads to decomposition, reducing yields to <50%.

Table 1: Optimization of Hydrazone Condensation

| Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Ethanol, no catalyst | 80 | 12 | 55 |

| Ethanol, piperidine | 80 | 8 | 72 |

| Methanol, piperidine | 65 | 10 | 58 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 10.28 (s, 1H, hydrazone NH), 8.42 (s, 1H, CH=N), 7.65–6.78 (m, 8H, aromatic), 4.02 (q, 2H, OCH₂CH₃), 2.68–2.45 (m, 4H, butanamide chain).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.3 (C=O), 168.9 (C=N), 156.1–110.7 (aromatic carbons), 63.5 (OCH₂CH₃), 34.2–25.8 (butanamide chain).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₂N₄O₃ ([M+H]⁺): 379.1764. Found: 379.1768.

Comparative Analysis with Analogous Hydrazones

The title compound’s synthesis shares mechanistic parallels with N'-(2,4-dihydroxybenzylidene)-4-oxobutanamide derivatives, but distinct differences arise in the electronic effects of the indole moiety. The electron-rich indole ring enhances hydrazone stability, as evidenced by a 15% higher thermal decomposition temperature compared to phenyl-substituted analogs.

Challenges and Alternative Approaches

Byproduct Formation

Competing imine formation is observed when using excess aldehyde, necessitating strict stoichiometric control. Reducing the aldehyde-to-hydrazide ratio to 1.1:1 minimizes this issue.

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation (160°C, 20 minutes) show promise, achieving 70% yield with reduced reaction time. However, scalability remains a challenge due to rapid decomposition under high-energy conditions.

Industrial and Research Applications

This synthetic methodology is adaptable to parallel synthesis for generating hydrazone libraries targeting caspase-3 activation or antimicrobial agents. The compound’s structural flexibility allows for modifications at the indole C-5 position or ethoxyphenyl group to tune bioactivity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the hydrazone linkage can form reversible covalent bonds with target proteins. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Analysis

The compound’s structure is defined by three critical regions:

Hydrazinyl-oxobutanamide linker : Provides rigidity and hydrogen-bonding capacity.

4-Ethoxyphenyl group : Enhances lipophilicity and may influence membrane permeability.

Comparisons with similar compounds (Table 1) highlight variations in substituents and their impacts:

Table 1: Structural Comparison of Analogous Hydrazone Derivatives

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~70–80% similarity with and ’s derivatives due to common hydrazone and aryl motifs. However, similarity drops to ~50% with azetidinones (), reflecting divergent core structures .

Biological Activity

The compound (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide (CAS Number: 348589-13-9) is an indole-derived hydrazone that has gained attention in pharmacological research due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.4 g/mol. The structure features an indole moiety linked to a hydrazine derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3 |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 348589-13-9 |

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with hydrazine and subsequent reactions with various aromatic amines. The methodology includes refluxing in suitable solvents like ethanol or methanol, often utilizing acidic or basic catalysts to facilitate the reaction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that such compounds can induce cytotoxicity against cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) cells, leading to increased interest in their development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against several bacterial strains. Studies reveal that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria. For example, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it has shown promise as an inhibitor of aldose reductase and protein kinases, which are crucial in metabolic disorders and cancer progression . The inhibition of these enzymes could provide therapeutic benefits in conditions such as diabetes and cancer.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in tumor cells.

- Biofilm Disruption : Its antimicrobial activity includes the ability to disrupt biofilm formation, a critical factor in chronic infections.

- Enzyme Interaction : By binding to specific enzymes, it alters their activity, impacting cellular signaling and metabolic processes.

Case Studies

- Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.

- Antimicrobial Evaluation : Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound, showing a strong correlation between concentration and inhibition zones.

Q & A

Q. What are the optimized synthetic routes for (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. Key steps include:

- Hydrazine formation : Reacting 1H-indole-3-carbaldehyde with hydrazine derivatives under reflux in ethanol or methanol .

- Amide coupling : Using carbodiimide-based coupling agents to attach the 4-ethoxyphenyl group. Polar aprotic solvents (e.g., DMF) and catalysts like piperidine improve yields .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity.

Optimal conditions require temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Methodological Answer : A combination of spectroscopic and analytical methods is critical:

- NMR spectroscopy : H and C NMR to confirm hydrazone geometry (E/Z configuration) and indole moiety integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; critical for hydrazinylidene and ethoxyphenyl group spatial arrangement .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for this compound?

- Methodological Answer :

- Kinetic analysis : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps .

- Isotopic labeling : Use N-labeled hydrazines to track bond formation in the hydrazone linkage .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for condensation steps .

Q. What strategies are effective for evaluating its biological activity and structure-activity relationships (SAR)?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with structural analogs to identify key pharmacophores (e.g., indole and ethoxyphenyl groups) .

- Enzyme inhibition studies : Test interactions with tyrosine kinases or DNA topoisomerases via fluorescence polarization or SPR .

- SAR modifications : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance binding affinity, guided by molecular docking simulations .

Q. How should researchers address contradictions in spectral or biological data?

- Methodological Answer :

- Cross-validation : Replicate experiments with alternative techniques (e.g., 2D NMR or X-ray if MS data conflicts) .

- Batch consistency : Ensure synthetic reproducibility by standardizing solvent purity and reaction scales .

- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature fluctuations) .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with receptors (e.g., estrogen receptors due to ethoxyphenyl similarity) .

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or ADMETLab .

Key Methodological Considerations

- Synthetic Scalability : Continuous flow reactors () improve yield consistency for gram-scale synthesis.

- Stability Testing : Monitor degradation under varying pH (3–10) and UV exposure using accelerated stability chambers .

- Ethical Compliance : Non-human research protocols () must guide biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.